REACTION_SMILES
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[CH2:12]([Li:13])[CH2:14][CH2:15][CH3:16].[CH3:17][N:18]([C:19]([CH3:20])=[O:21])[CH3:22].[CH3:1][O:2][c:3]1[cH:4][c:5]([CH3:11])[n:6][cH:7][c:8]1[O:9][CH3:10].[CH3:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35].[Cl-:23].[NH4+:24].[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:11][C:19]([CH3:20])=[O:21])[n:6][cH:7][c:8]1[O:9][CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cnc(C)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COc1cnc(CC(C)=O)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |